3-Bromo-5-(imidazol-1-yl)benzoic acid
Description
3-Bromo-5-(imidazol-1-yl)benzoic acid (CAS: 1596778-10-7) is a heteroaromatic compound featuring a benzoic acid core substituted with a bromine atom at position 3 and an imidazol-1-yl group at position 5. Its molecular structure combines electron-withdrawing (bromine) and electron-donating (imidazole) moieties, influencing its physicochemical properties and reactivity. The compound has been utilized in coordination polymer synthesis due to its ability to act as a ligand, leveraging the carboxylic acid and imidazole groups for metal coordination .
Properties
IUPAC Name |
3-bromo-5-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGAQUXKDNULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(imidazol-1-yl)benzoic acid typically involves the following steps:
Bromination of Benzoic Acid: The starting material, benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromobenzoic acid.
Imidazole Substitution: The 3-bromobenzoic acid is then reacted with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the original compound.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation or functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
3-Bromo-5-(imidazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functional materials with specific electronic properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(imidazol-1-yl)benzoic acid depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Bromo-5-(imidazol-1-yl)benzoic acid is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
This compound is characterized by the presence of a bromine atom and an imidazole ring, which contribute to its unique chemical reactivity and biological interactions. The compound has a molecular formula of C_10H_8BrN_2O_2 and a CAS number of 1596778-10-7.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in cells. These include:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially altering metabolic pathways.
- Cell Signaling Modulation : It may influence cell signaling pathways, affecting gene expression and cellular functions.
- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against several bacterial strains.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. The following table summarizes its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight the compound's potential as a candidate for developing new antibacterial therapies, particularly against resistant strains like MRSA .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. It demonstrated significant cytotoxicity against colorectal cancer cell lines, as shown in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| LS174T (Colorectal carcinoma) | 23 ± 11 |
| HCT116 (Colorectal carcinoma) | 19 ± 8 |
A study utilizing a luciferase reporter assay indicated that the compound effectively inhibits WNT signaling pathways, which are critical for tumor growth .
Case Studies
Colorectal Cancer Inhibition :
A study focused on the effects of this compound on colorectal cancer cell lines found that it inhibited WNT pathway activity significantly. The IC50 values obtained suggest that this compound may serve as a potential therapeutic agent targeting colorectal cancer .
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of the compound against MRSA and other pathogens. The findings confirmed its ability to inhibit bacterial growth effectively, supporting its use in developing novel antibacterial treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
